2-[(2-Aminopyridin-4-yl)amino]ethanol
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Overview
Description
2-[(2-Aminopyridin-4-yl)amino]ethanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of aminopyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyridin-4-yl)amino]ethanol typically involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminopyridin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
2-[(2-Aminopyridin-4-yl)amino]ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(2-Aminopyridin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler derivative with only an amino group attached to the pyridine ring.
2-(2-Aminopyridin-4-yl)ethan-1-ol: A closely related compound with similar functional groups but different structural arrangement.
2-Aminopyrimidine: Another heterocyclic compound with an amino group, but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-[(2-Aminopyridin-4-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(2-aminopyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10) |
InChI Key |
LGUQBCCMGZRRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NCCO)N |
Origin of Product |
United States |
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